molecular formula C29H28N4O3 B11227294 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11227294
M. Wt: 480.6 g/mol
InChI Key: MRTSRDOGGNSHAJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the aromatic rings can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C29H28N4O3/c1-34-23-12-10-22(11-13-23)33-18-24(21-7-5-4-6-8-21)27-28(31-19-32-29(27)33)30-16-15-20-9-14-25(35-2)26(17-20)36-3/h4-14,17-19H,15-16H2,1-3H3,(H,30,31,32)

InChI Key

MRTSRDOGGNSHAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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